

Spectroscopic Data for Dimethyl 4-methoxy-5-nitrophthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Dimethyl 4-methoxy-5-nitrophthalate
Cat. No.:	B1473779

[Get Quote](#)

Introduction

Dimethyl 4-methoxy-5-nitrophthalate is an aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the preparation of various complex molecules and functional materials. The precise elucidation of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive and non-destructive means of structural characterization. This guide offers an in-depth analysis of the expected spectroscopic data for **Dimethyl 4-methoxy-5-nitrophthalate**, grounded in established principles of analytical chemistry and supported by data from related compounds.

Molecular Structure and Spectroscopic Rationale

The structural features of **Dimethyl 4-methoxy-5-nitrophthalate**, including the aromatic ring, two methyl ester groups, a methoxy group, and a nitro group, each contribute distinct signals in its NMR, IR, and MS spectra. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is crucial for confirming the identity and purity of the compound.

Caption: Molecular Structure of **Dimethyl 4-methoxy-5-nitrophthalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Dimethyl 4-methoxy-5-nitrophthalate**, both ^1H and ^{13}C NMR are essential for unambiguous characterization.

^1H NMR Spectroscopy

The ^1H NMR spectrum will exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ^1H NMR Data for **Dimethyl 4-methoxy-5-nitrophthalate** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.2	s	1H	Ar-H
~7.2-7.6	s	1H	Ar-H
~3.9-4.1	s	3H	$-\text{OCH}_3$
~3.8-4.0	s	3H	$-\text{COOCH}_3$
~3.7-3.9	s	3H	$-\text{COOCH}_3$

Note: The exact chemical shifts of the aromatic protons can be influenced by the solvent and concentration. The deshielding effect of the nitro group is expected to shift adjacent protons downfield.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of ester, methoxy, and nitro functionalities will result in a range of chemical shifts for the aromatic and aliphatic carbons.

Table 2: Predicted ^{13}C NMR Data for **Dimethyl 4-methoxy-5-nitrophthalate** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~165-170	C=O (ester)
~163-168	C=O (ester)
~150-155	Ar-C (attached to $-OCH_3$)
~140-145	Ar-C (attached to $-NO_2$)
~130-135	Ar-C (quaternary)
~125-130	Ar-C (quaternary)
~115-120	Ar-CH
~110-115	Ar-CH
~55-60	$-OCH_3$
~52-55	$-COOCH_3$
~51-54	$-COOCH_3$

Note: Aromatic methoxy groups typically show ^{13}C signals around 56 ppm, but this can be influenced by other substituents on the ring.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

- Sample Preparation: Accurately weigh 5-10 mg of **Dimethyl 4-methoxy-5-nitrophthalate** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry vial.[\[2\]](#)[\[3\]](#)[\[4\]](#) Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is tuned and locked on the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and line shape.

- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. For the ^1H spectrum, integrate the signals to determine the relative number of protons. For the ^{13}C spectrum, identify the chemical shift of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Dimethyl 4-methoxy-5-nitrophthalate** will show characteristic absorption bands for the ester carbonyls, the nitro group, the methoxy group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for **Dimethyl 4-methoxy-5-nitrophthalate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Medium	Aliphatic C-H stretch (-OCH ₃ , -COOCH ₃)
~1730-1715	Strong	C=O stretch (ester)
~1600-1580	Medium-Strong	Aromatic C=C stretch
~1540-1520	Strong	Asymmetric NO ₂ stretch[5]
~1360-1340	Strong	Symmetric NO ₂ stretch[6]
~1280-1250	Strong	C-O stretch (ester, aryl ether)
~1100-1000	Strong	C-O stretch (ester, aryl ether)
~850-750	Medium-Strong	C-H out-of-plane bending (aromatic)

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **Dimethyl 4-methoxy-5-nitrophthalate** sample directly onto the ATR crystal.
- Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the major absorption peaks and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For **Dimethyl 4-methoxy-5-nitrophthalate**, the molecular ion peak and characteristic fragment ions are expected.

Table 4: Predicted Mass Spectrometry Data for **Dimethyl 4-methoxy-5-nitrophthalate**

m/z	Interpretation
269	$[M]^+$, Molecular ion
238	$[M - OCH_3]^+$
223	$[M - NO_2]^+$
210	$[M - COOCH_3]^+$
193	$[M - OCH_3 - NO_2]^+$

Note: The exact fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Plausible Fragmentation Pathway (Electron Ionization)

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Dimethyl 4-methoxy-5-nitrophthalate** in a volatile organic solvent (e.g., methanol, dichloromethane).
- GC Separation: Inject the sample into the Gas Chromatograph (GC). The compound will be separated from any impurities based on its boiling point and interaction with the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., an electron ionization source).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of **Dimethyl 4-methoxy-5-nitrophthalate**. The predicted spectroscopic data and detailed experimental protocols in this guide serve as a valuable resource for researchers and scientists in verifying the synthesis and purity of this important chemical intermediate. Adherence to these analytical methodologies ensures the scientific integrity and trustworthiness of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Origin of the conformational modulation of the ^{13}C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data for Dimethyl 4-methoxy-5-nitrophthalate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1473779#spectroscopic-data-for-dimethyl-4-methoxy-5-nitrophthalate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com